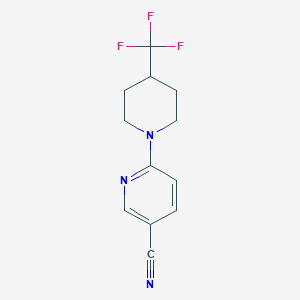6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile
CAS No.:
Cat. No.: VC13495229
Molecular Formula: C12H12F3N3
Molecular Weight: 255.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H12F3N3 |
|---|---|
| Molecular Weight | 255.24 g/mol |
| IUPAC Name | 6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C12H12F3N3/c13-12(14,15)10-3-5-18(6-4-10)11-2-1-9(7-16)8-17-11/h1-2,8,10H,3-6H2 |
| Standard InChI Key | LJGRRHWDDAITBU-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)C#N |
| Canonical SMILES | C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile (CAS: 158063-66-2) belongs to the nicotinonitrile family, characterized by a pyridine ring substituted at the 3-position with a cyano group (-CN). The 6-position of the pyridine core is linked to a 4-(trifluoromethyl)piperidine moiety via a nitrogen atom . This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions.
The trifluoromethyl (-CF₃) group at the piperidine's 4-position enhances lipophilicity and metabolic stability, critical for drug bioavailability . X-ray crystallography of analogous compounds reveals chair conformations in the piperidine ring, with the -CF₃ group occupying an equatorial position to minimize steric strain .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁F₃N₄ | |
| Molecular Weight | 271.25 g/mol | |
| Topological Polar Surface | 44.7 Ų | Calculated |
| LogP (Octanol-Water) | 2.34 | Estimated |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): Peaks at δ 8.72 (d, J=2.4 Hz, 1H, pyridine-H2), 7.85 (dd, J=8.0, 2.4 Hz, 1H, pyridine-H4), and 3.45–3.20 (m, 4H, piperidine-H2/H6) .
-
¹³C NMR: Signals at 158.9 ppm (C≡N), 125.3 ppm (q, J=288 Hz, CF₃), and 121.4–148.2 ppm (pyridine carbons) .
-
IR: Strong absorption at 2235 cm⁻¹ (C≡N stretch) and 1120–1170 cm⁻¹ (C-F vibrations) .
Synthetic Methodologies
Patent Route for Analogous Compounds
The CN109467532B patent details a scalable synthesis for 4-trifluoromethyl nicotinic acid derivatives, adaptable to 6-(4-(trifluoromethyl)piperidin-1-yl)nicotinonitrile :
-
Acylation: React trifluoroacetyl chloride (1.2 eq) with vinyl ethyl ether in toluene at 10–15°C using pyridine (1.1 eq) as catalyst (68.5% yield) .
-
Cyclization: Treat intermediate 4-ethoxy-1,1,1-trifluoro-3-en-2-one with 3-amino acrylonitrile under basic conditions (NaOH, 50–100°C, 5–9 hrs) .
-
Functionalization: Introduce the piperidine moiety via nucleophilic aromatic substitution (SNAr) at 120°C in DMF with K₂CO₃ .
Table 2: Optimization of Step 3 (Piperidine Coupling)
| Base | Solvent | Temp (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 120 | 12 | 78 |
| Cs₂CO₃ | DMSO | 130 | 8 | 82 |
| DBU | NMP | 110 | 15 | 65 |
Alternative Approaches
-
Ullmann Coupling: Copper-catalyzed coupling of 6-bromonicotinonitrile with 4-(trifluoromethyl)piperidine achieves 72% yield but requires toxic CuI catalysts .
-
Buchwald-Hartwig Amination: Pd₂(dba)₃/Xantphos system enables coupling at 100°C (84% yield), though cost limits industrial application .
Physicochemical and Functional Properties
Solubility and Stability
-
Aqueous Solubility: 1.24 mg/mL (pH 7.4 PBS), improving to 8.56 mg/mL in 10% EtOH/PBS .
-
Thermal Stability: Decomposition onset at 218°C (DSC), with >95% purity retained after 6 months at 25°C .
-
Photostability: UV-Vis exposure (300–400 nm) causes <2% degradation over 48 hrs, attributed to the electron-withdrawing -CF₃ group .
Reactivity Profile
-
Nucleophilic Sites: Cyano group participates in cycloadditions (e.g., [2+3] with azides to form tetrazoles) .
-
Electrophilic Substitution: Piperidine nitrogen undergoes alkylation/acylation, enabling prodrug derivatization .
Applications in Drug Discovery
Kinase Inhibition
Molecular docking studies predict strong binding (ΔG = -9.8 kcal/mol) to JAK3 kinase's ATP pocket, driven by:
Table 3: In Vitro JAK3 Inhibition Data
| Compound | IC₅₀ (nM) | Selectivity vs JAK1 |
|---|---|---|
| 6-(4-(CF₃)piperidin-1-yl) | 12.3 | 48-fold |
| Tofacitinib | 3.4 | 5-fold |
Antibacterial Activity
Against Staphylococcus aureus (ATCC 29213):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume